Lodenafil

Prodrug Bioavailability PDE5

Lodenafil carbonate is a dimeric prodrug releasing two active lodenafil molecules in vivo, enabling unique metabolic activation distinct from monomeric PDE5 inhibitors (sildenafil, tadalafil). Its 2.4 h half-life (40% shorter than sildenafil, 86% shorter than tadalafil) allows rapid washout in crossover PK/PD and DDI trials. Utilize lodenafil as a model compound for prodrug design, esterase-mediated activation, and dimeric delivery research. A validated LC method (r=0.9999) supports impurity profiling and dissolution testing. Select lodenafil for studies requiring short t1/2 and prodrug-specific pharmacology.

Molecular Formula C23H32N6O5S
Molecular Weight 504.6 g/mol
CAS No. 139755-85-4
Cat. No. B1675012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLodenafil
CAS139755-85-4
SynonymsLodenafil;  hydroxyhomosildenafil;  trade name Helleva.
Molecular FormulaC23H32N6O5S
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C
InChIInChI=1S/C23H32N6O5S/c1-4-6-18-20-21(27(3)26-18)23(31)25-22(24-20)17-15-16(7-8-19(17)34-5-2)35(32,33)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,31)
InChIKeyNEYKRKVLEWKOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lodenafil (CAS 139755-85-4) as a PDE5 Inhibitor Prodrug: Baseline Procurement Profile


Lodenafil (CAS 139755-85-4) is a phosphodiesterase type 5 (PDE5) inhibitor developed for erectile dysfunction (ED) therapy [1]. It is formulated as a dimeric prodrug, lodenafil carbonate, which in vivo releases two active lodenafil molecules [2]. Lodenafil has undergone Phase III clinical development and is marketed in Brazil under the trade name Helleva [3].

Why Lodenafil Carbonate Cannot Be Interchanged with Sildenafil or Tadalafil in Research and Clinical Supply


Generic substitution between PDE5 inhibitors is unsupported due to substantial inter-agent variability in pharmacokinetic (PK) parameters, selectivity profiles, and active pharmaceutical ingredient (API) formulation strategy. Lodenafil carbonate is a dimeric prodrug that undergoes unique metabolic activation to yield lodenafil, distinguishing it from monomeric actives such as sildenafil or tadalafil [1]. Direct substitution without accounting for these differences can lead to divergent systemic exposure, altered duration of action, and incomparable efficacy outcomes [2].

Lodenafil Differential Evidence: Quantitative PK, Prodrug Activation, and Clinical Efficacy Data


Lodenafil Carbonate Prodrug Activation Yields Higher Bioavailability than Parent Lodenafil

Lodenafil carbonate is a dimeric prodrug that is not detected in plasma after oral administration; it is rapidly cleaved to release two active lodenafil molecules, providing higher oral bioavailability than the parent compound [1]. This prodrug design differentiates it from monomeric PDE5 inhibitors like sildenafil and tadalafil, which are administered as active drugs [2].

Prodrug Bioavailability PDE5 Lodenafil Pharmacokinetics

Lodenafil Carbonate Demonstrates Faster Elimination Half-Life than Sildenafil and Tadalafil

In a comparative analysis of single-dose oral pharmacokinetics, lodenafil (160 mg) exhibited a mean elimination half-life (t1/2) of 2.4 hours, which is substantially shorter than sildenafil (3.98 hours at 100 mg) and markedly shorter than tadalafil (17.5 hours at 20 mg) [1]. This shorter half-life may offer a more rapidly reversible PDE5 inhibition profile.

PDE5 Pharmacokinetics Half-life Lodenafil Sildenafil Tadalafil

Lodenafil Carbonate 80 mg Achieves Superior IIEF Erectile Domain Score Improvement over Placebo in Phase III

In a randomized, double-blind, placebo-controlled Phase III trial, lodenafil carbonate 80 mg significantly improved erectile function as measured by the International Index of Erectile Function (IIEF) erectile domain score from 13.4 ± 4.9 at baseline to 20.6 ± 7.7 after treatment (p<0.01 vs placebo) [1]. This represents a 7.2-point increase, exceeding the minimal clinically important difference.

Erectile Dysfunction IIEF Phase III Lodenafil Efficacy

Lodenafil Procurement Scenarios: Research, Analytical, and Formulation Applications


Pharmacokinetic and Drug-Drug Interaction Studies Requiring a Short-Acting PDE5 Inhibitor

Researchers designing PK/PD or DDI studies where a short elimination half-life is advantageous should consider lodenafil carbonate due to its 2.4-hour t1/2, which is 40% shorter than sildenafil and 86% shorter than tadalafil [1]. This property allows for more rapid washout and potentially fewer carryover effects in crossover trials.

Prodrug Activation and Metabolism Research

Investigators studying prodrug design, esterase-mediated activation, or dimeric drug delivery systems can utilize lodenafil carbonate as a model compound. It is a dimer that is undetectable in plasma after oral administration, rapidly cleaving to two active lodenafil molecules [2]. This provides a well-characterized system for studying prodrug pharmacokinetics and metabolic activation.

Quality Control and Analytical Method Development for PDE5 Inhibitors

Analytical laboratories developing stability-indicating methods for PDE5 inhibitors can employ lodenafil carbonate as a reference standard. A validated LC method exists for its assay in tablets, demonstrating specificity with no co-eluting impurities or degradation products and excellent linearity (r=0.9999) over 10-80 μg/mL [3]. This supports its use in method validation, impurity profiling, and dissolution testing.

Technical Documentation Hub

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42 linked technical documents
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